molecular formula C12H9BClFO B14199599 (3-Chlorophenyl)(3-fluorophenyl)borinic acid CAS No. 872495-56-2

(3-Chlorophenyl)(3-fluorophenyl)borinic acid

Cat. No.: B14199599
CAS No.: 872495-56-2
M. Wt: 234.46 g/mol
InChI Key: CEMKNRKHEJULFQ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-fluorophenyl)borinic acid is an organoboron compound that features both chlorine and fluorine substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-fluorophenyl)borinic acid typically involves the reaction of 3-chlorophenylboronic acid with 3-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling, which uses a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the borinic acid to boranes.

    Substitution: Halogen substituents on the phenyl rings can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce boranes.

Scientific Research Applications

(3-Chlorophenyl)(3-fluorophenyl)borinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-fluorophenyl)borinic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups between reactants. In the Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenylboronic acid: Similar in structure but lacks the fluorine substituent.

    3-Fluorophenylboronic acid: Similar in structure but lacks the chlorine substituent.

    4-Fluorophenylboronic acid: Similar but with the fluorine substituent in the para position.

Uniqueness

(3-Chlorophenyl)(3-fluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl rings. This dual substitution can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

872495-56-2

Molecular Formula

C12H9BClFO

Molecular Weight

234.46 g/mol

IUPAC Name

(3-chlorophenyl)-(3-fluorophenyl)borinic acid

InChI

InChI=1S/C12H9BClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,16H

InChI Key

CEMKNRKHEJULFQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)F)(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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